molecular formula C12H9N3O3 B12656621 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione CAS No. 39133-13-6

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione

Cat. No.: B12656621
CAS No.: 39133-13-6
M. Wt: 243.22 g/mol
InChI Key: XDGWXSWNBMJKKL-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators and modulation of pain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is unique due to its combination of the quinazolinone and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

39133-13-6

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H9N3O3/c16-10-5-9(11(17)14-10)15-6-13-8-4-2-1-3-7(8)12(15)18/h1-4,6,9H,5H2,(H,14,16,17)

InChI Key

XDGWXSWNBMJKKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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